Troleandomycin

概要

説明

トロレアンдомиシンは、オレアンдомиシンから化学的に誘導されたマクロライド系抗生物質です。細菌のタンパク質合成を阻害する能力が知られており、さまざまな細菌感染症に効果的です。 トロレアンдомиシンは、呼吸器感染症の治療に使用されており、特に重症のステロイド依存性喘息の管理における役割が注目されています .

2. 製法

合成経路と反応条件: トロレアンдомиシンは、オレアンдомиシンのアセチル化によって合成されます。このプロセスは、オレアンдомиシンに存在する3つの遊離ヒドロキシル基のアセチル化を伴います。 この反応は通常、無水酢酸をアセチル化剤として、ピリジンなどの塩基を触媒として使用することを必要とします .

工業生産方法: 工業的な環境では、トロレアンдомиシンの生産は同様のアセチル化プロセスに従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 このプロセスは、大型反応器と温度およびpHの正確な制御を使用して、目的のアセチル化を実現します .

準備方法

Synthetic Routes and Reaction Conditions: Troleandomycin is synthesized through the acetylation of oleandomycin. The process involves the acetylation of the three free hydroxy groups present in oleandomycin. This reaction typically requires the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired acetylation .

化学反応の分析

反応の種類: トロレアンдомиシンは、次のようないくつかの種類の化学反応を受けます。

酸化: トロレアンдомиシンは、酸化されてさまざまな代謝産物を生成することができます。

還元: この化合物は還元反応を受けることができますが、これはそれほど一般的ではありません。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

主な生成物: これらの反応から生成される主な生成物には、トロレアンдомиシンのさまざまなアセチル化および酸化誘導体があります .

4. 科学研究における用途

トロレアンдомиシンは、幅広い科学研究における用途があります。

化学: マクロライド系抗生物質とその化学的性質に関する研究におけるモデル化合物として使用されます。

生物学: トロレアンдомиシンは、細菌のタンパク質合成とリボソームの機能に関する研究で使用されています。

医学: 細菌感染症の治療と喘息の管理における治療効果が研究されています。

科学的研究の応用

Antibacterial Applications

Troleandomycin is effective against several gram-positive bacteria, including:

- Streptococcus pyogenes : Known for causing pharyngitis and skin infections.

- Diplococcus pneumoniae : Responsible for pneumonia and other respiratory infections.

It is particularly noted for its efficacy in treating bacterial infections like tonsillitis, bronchitis, sinusitis, and pneumonia .

Corticosteroid-Sparing Effects

One of the notable applications of this compound is its potential role as a corticosteroid-sparing agent in patients with severe asthma. Several studies have investigated its efficacy in reducing the need for corticosteroids:

- A study involving 16 severe, corticosteroid-dependent asthmatics showed that after initiating this compound therapy, 50% of patients experienced significant improvements in lung function (greater than 20% increase in forced expiratory volume in 1 second) within two weeks .

- Another randomized trial with 18 children demonstrated that those receiving this compound alongside methylprednisolone could significantly reduce their glucocorticoid doses compared to those receiving methylprednisolone alone (80% vs. 44% reduction) .

Pharmacological Interactions

This compound has been shown to alter the metabolism of corticosteroids, potentially enhancing their therapeutic effects while mitigating side effects associated with prolonged corticosteroid use . However, caution is warranted due to possible interactions with other medications, such as theophylline, which can lead to elevated serum concentrations and toxicity .

Table: Summary of Key Studies on this compound

Safety and Adverse Effects

While this compound is generally well-tolerated, some patients may experience transient side effects such as gastrointestinal discomfort or elevated liver enzymes . Monitoring is essential when co-administering this compound with other medications to avoid adverse reactions.

作用機序

トロレアンдомиシンは、細菌リボソームの50Sサブユニットに結合することによってその効果を発揮します。この結合は、リボソームのA、P、E部位に沿った転移RNAの転座を阻害し、ポリペプチド鎖へのアミノ酸の沈着を阻止します。 その結果、タンパク質合成が停止し、細菌細胞の成長と複製が阻害されます .

類似化合物:

エリスロマイシン: 同様の作用機序を持つ別のマクロライド系抗生物質です。

クラリスロマイシン: 酸安定性が向上し、より幅広い活性を示すことで知られています。

アジスロマイシン: 長い半減期と組織への浸透性の向上が注目されています.

トロレアンдомиシンの独自性: トロレアンдомиシンは、ミクロソーム肝酵素の強力な阻害においてユニークであり、これは有意な薬物相互作用につながる可能性があります。 この特性により、特定の臨床シナリオでは特に効果的ですが、副作用を避けるために注意深いモニタリングが必要です .

類似化合物との比較

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Clarithromycin: Known for its improved acid stability and broader spectrum of activity.

Azithromycin: Noted for its extended half-life and enhanced tissue penetration.

Uniqueness of Troleandomycin: this compound is unique in its potent inhibition of microsomal liver enzymes, which can lead to significant drug interactions. This property makes it particularly effective in certain clinical scenarios but also necessitates careful monitoring to avoid adverse effects .

生物活性

Troleandomycin (TAO) is a macrolide antibiotic known for its unique biological activity, particularly in the context of inhibiting bacterial protein synthesis and its effects on corticosteroid metabolism. This article delves into the biological mechanisms, clinical applications, and research findings associated with this compound, supported by data tables and case studies.

This compound exerts its antibacterial effects primarily by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the translocation of tRNA along the ribosome, thereby preventing the synthesis of proteins essential for bacterial growth and replication. The inhibition mechanism is crucial for its role as an antibiotic:

- Target Organisms : Effective against various bacteria, including Escherichia coli and Deinococcus radiodurans.

- Inhibition Type : Binds specifically to ribosomal proteins L32 and L4, disrupting normal protein synthesis processes .

Clinical Applications

This compound has been studied extensively for its potential benefits beyond its antibacterial properties, particularly in managing steroid-dependent conditions such as asthma.

Steroid-Sparing Effects

Research indicates that this compound may have a steroid-sparing effect in patients with severe asthma:

- A study involving 15 patients demonstrated a 68% reduction in steroid requirements within two weeks of this compound treatment, alongside significant improvements in lung function (FEV1 and FVC) .

- The revised treatment protocol showed a low incidence of side effects, with no significant increase in cushingoid features compared to previous reports .

Pharmacokinetics

This compound is known to influence the pharmacokinetics of other drugs by inhibiting cytochrome P450 enzymes, particularly CYP3A4. This interaction can significantly alter the metabolism of various medications:

- A study found that pretreatment with this compound increased the area under the curve (AUC) for imipramine by 59% , indicating reduced clearance and enhanced bioavailability .

- Such interactions have implications for drug-drug interactions, particularly in patients receiving multiple medications.

Case Studies and Research Findings

-

Asthma Management :

- In a clinical trial involving 16 steroid-dependent asthmatics, this compound was administered to assess its efficacy. The results indicated some improvement in symptoms; however, a systematic review concluded that there was insufficient evidence to support its routine use as a corticosteroid-sparing agent .

- Impact on Drug Metabolism :

Summary of Findings

特性

Key on ui mechanism of action |

As a macrolide, troleandomycin binds to the 50S subunit of the bacterial ribosome. This binding inhibits translocation of tRNA along the A, P, and E sites of the ribosome. With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain leading to failure of protein synthesis. Bacterial cell growth and duplication is inhibited without the ability to generate the necessary proteins. |

|---|---|

CAS番号 |

2751-09-9 |

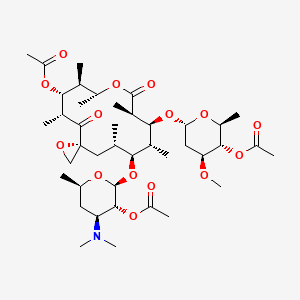

分子式 |

C41H67NO15 |

分子量 |

814.0 g/mol |

IUPAC名 |

[(3R,5S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-5-acetyloxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate |

InChI |

InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3/t19-,20+,21-,22+,23+,24+,25+,26-,30-,31-,32-,33?,34-,35-,36-,37+,40-,41+/m0/s1 |

InChIキー |

LQCLVBQBTUVCEQ-MYZKIGQCSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

異性体SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

正規SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

外観 |

Solid powder |

melting_point |

812.49 |

Key on ui other cas no. |

2751-09-9 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

1.92e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Troleandomycin, AI3-50166, Aovine, Cyclamycin, Matromycin T, Micotil, Oleandocetine, Oleandomycin triacetate, Oleandomycin triacetyl ester, Triacetyloleandomycin, Triocetin, Triolan, WY 651, Wytrion |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Triacetyloleandomycin?

A1: Triacetyloleandomycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome. [] It specifically targets the nascent peptide tunnel within the large ribosomal subunit, effectively blocking the growth of the nascent peptide chain. [] This inhibition of protein synthesis ultimately leads to bacterial growth arrest and death.

Q2: Does Triacetyloleandomycin affect human ribosomes?

A2: While Triacetyloleandomycin targets bacterial ribosomes, it exhibits limited binding to human ribosomes. [] This selectivity for bacterial ribosomes over human ribosomes contributes to its therapeutic window.

Q3: What is the molecular formula and weight of Triacetyloleandomycin?

A3: The molecular formula of Triacetyloleandomycin is C41H67NO14, and its molecular weight is 785.96 g/mol.

Q4: Is there any spectroscopic data available for Triacetyloleandomycin?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, they mention the formation of a distinct spectral complex between Triacetyloleandomycin metabolites and cytochrome P450 heme. [] This spectral shift is utilized as an indicator of Triacetyloleandomycin metabolism in various species.

Q5: How stable is Triacetyloleandomycin under different storage conditions?

A5: The provided research papers do not focus on the stability of Triacetyloleandomycin under various storage conditions. This information would be crucial for pharmaceutical formulation and storage optimization.

Q6: Does Triacetyloleandomycin exhibit any catalytic properties itself?

A6: Triacetyloleandomycin is not known to possess inherent catalytic properties. It functions as an inhibitor rather than a catalyst, specifically targeting bacterial ribosomes. []

Q7: Have any computational studies been conducted on Triacetyloleandomycin?

A7: The provided research papers do not discuss any computational studies or QSAR models developed for Triacetyloleandomycin. Such studies could provide valuable insights into its structure-activity relationship and aid in the design of novel analogs with improved properties.

Q8: How do structural modifications of Triacetyloleandomycin affect its activity?

A8: The provided research papers do not provide specific details on the SAR of Triacetyloleandomycin. Understanding the relationship between structural modifications and activity is crucial for developing new antibiotics with potentially enhanced potency, spectrum of activity, and pharmacokinetic properties.

Q9: What are the known safety concerns associated with Triacetyloleandomycin?

A10: Triacetyloleandomycin has been associated with hepatotoxicity, particularly when administered in conjunction with certain drugs like carbamazepine and oral contraceptives. [, , , ] The mechanism is thought to involve the inhibition of cytochrome P450 enzymes, leading to increased drug levels and potential toxicity.

Q10: How is Triacetyloleandomycin absorbed and distributed in the body?

A10: While the research papers touch upon the therapeutic use of Triacetyloleandomycin, they do not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its PK properties would be essential for optimizing dosing regimens and minimizing the risk of adverse effects.

Q11: What is the relationship between Triacetyloleandomycin serum levels and its antibacterial activity?

A12: Some research papers investigate the relationship between Triacetyloleandomycin serum levels and its antibacterial activity, showing that higher serum levels generally correlate with greater efficacy against susceptible organisms. [, , ]

Q12: Has Triacetyloleandomycin demonstrated efficacy in animal models of infection?

A13: Research shows that Triacetyloleandomycin was found to be effective in preventing lethal staphylococcal infections in monkeys. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。